molecular formula C17H14Cl2N2O3S B11455182 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11455182
M. Wt: 397.3 g/mol
InChI Key: XYEODEMUTGLZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a 3,4-dichlorobenzyl group and a 2,4-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, the starting materials are usually 3,4-dichlorobenzyl hydrazide and 2,4-dimethoxybenzoic acid.

  • Sulfur Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the aromatic substituents, potentially yielding various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: : The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

  • Medicine: : Research has indicated possible anti-inflammatory and anticancer properties, suggesting its use in therapeutic applications.

  • Industry: : It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole exerts its effects is not fully understood but is believed to involve several pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to biological effects.

  • Pathways Involved: : It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. The presence of both dichlorobenzyl and dimethoxyphenyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C17H14Cl2N2O3S

Molecular Weight

397.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H14Cl2N2O3S/c1-22-11-4-5-12(15(8-11)23-2)16-20-21-17(24-16)25-9-10-3-6-13(18)14(19)7-10/h3-8H,9H2,1-2H3

InChI Key

XYEODEMUTGLZGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.